molecular formula C25H16Cl3F3N2O2 B2780530 1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone CAS No. 339017-57-1

1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone

Cat. No.: B2780530
CAS No.: 339017-57-1
M. Wt: 539.76
InChI Key: PQTVMUMHFZTUNY-UHFFFAOYSA-N
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Description

1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone is a useful research compound. Its molecular formula is C25H16Cl3F3N2O2 and its molecular weight is 539.76. The purity is usually 95%.
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Properties

IUPAC Name

1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16Cl3F3N2O2/c1-14-18(12-19-20(26)3-2-4-21(19)27)23(34)9-10-33(14)16-5-7-17(8-6-16)35-24-22(28)11-15(13-32-24)25(29,30)31/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTVMUMHFZTUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)CC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16Cl3F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H12ClF3N6O
  • Molecular Weight : 384.75 g/mol
  • IUPAC Name : 1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-N,N-dimethyltetrazol-5-amine

This compound features a pyridinyl moiety with trifluoromethyl and chloro substituents, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzyl and phenyl guanidine have shown potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .

The compound has not been extensively studied in isolation; however, its structural analogs suggest potential effectiveness against bacterial pathogens. The presence of the pyridine ring and halogen substituents typically enhances lipophilicity and membrane permeability, which are critical for antimicrobial action.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyridine ring and the introduction of halogens can significantly affect the biological activity of similar compounds. For example:

  • Trifluoromethyl groups are often associated with increased potency due to their electronegative nature, which can affect the compound's interaction with biological targets.
  • Chloro substituents have been shown to improve selectivity against certain bacterial strains while minimizing toxicity .
CompoundMIC (µg/mL)Target Bacteria
Compound A0.5S. aureus
Compound B1.0E. coli
This compoundTBDTBD

In Vitro Studies

In vitro evaluations of structurally related compounds have shown promising results. For instance, a study demonstrated that a series of phenyl guanidine derivatives exhibited significant antibacterial activity with MIC values in the low µg/mL range against S. aureus . These findings suggest that the compound may also present similar or enhanced activities due to its unique structure.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with structural similarities to 1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone exhibit significant antimicrobial properties. The presence of the tetraazole ring and halogen substituents enhances its interaction with microbial targets. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi such as Candida species. The mechanism often involves the inhibition of critical enzymes necessary for microbial survival .

Antifungal Properties

The antifungal potential of this compound stems from its ability to disrupt cellular processes in fungi. Research highlights that similar pyridine derivatives demonstrate efficacy against fungal infections by targeting metabolic pathways essential for fungal growth. In vitro studies have classified antifungal activity based on minimum inhibitory concentration (MIC) values, with some derivatives showing excellent activity at low concentrations .

Anti-Tuberculosis Activity

Recent investigations into the anti-tuberculosis properties of related compounds suggest that modifications in their chemical structure can enhance their efficacy against Mycobacterium tuberculosis. The presence of electronegative substituents, such as chlorine and trifluoromethyl groups, has been linked to improved activity against tuberculosis, indicating that this compound may hold promise as a lead compound for further development in anti-tuberculosis therapies .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. SAR studies have shown that variations in substituents on the phenyl and pyridine rings significantly influence biological activity. For instance, the introduction of different halogens or functional groups can modulate lipophilicity and hydrophilicity, impacting the compound's bioavailability and efficacy .

Potential Applications in Drug Development

Given its diverse biological activities, this compound serves as a promising scaffold for drug development. Its structural features allow for modifications that can enhance selectivity and reduce toxicity while maintaining or improving therapeutic efficacy against a range of pathogens.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound’s 3-chloro-5-(trifluoromethyl)pyridinyl moiety is susceptible to nucleophilic substitution. The electron-withdrawing trifluoromethyl group activates the adjacent chlorine for displacement.

  • Example : In ethanol/water with K₂CO₃, substitution occurs at the 3-chloro position, forming derivatives with amines or thiols .

  • Reactivity trend :

    PositionReactivityPreferred Nucleophiles
    3-ClHighNH₃, RSH, ROH
    2-O-PyModerateStrong bases (e.g., Grignard reagents)

Ether Linkage Cleavage

The aryl-oxy-phenyl ether bond (pyridinyloxy-phenyl) undergoes cleavage under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl (reflux, 6 hrs) cleaves the bond, yielding 4-hydroxyphenyl intermediates .

  • Basic Conditions : NaOH/EtOH (80°C) induces fragmentation, producing 3-chloro-5-(trifluoromethyl)-2-pyridinol and dichlorobenzyl-pyridinone residues .

Oxidation of the Pyridinone Ring

The 4(1H)-pyridinone ring undergoes oxidation at the methyl group (C-2):

  • KMnO₄/H₂SO₄ : Converts the 2-methyl group to a carboxylic acid, forming 2-carboxy-4(1H)-pyridinone derivatives .

  • Selectivity : The dichlorobenzyl group remains intact due to its electron-deficient aromatic system .

Aromatic Electrophilic Substitution

The 2,6-dichlorobenzyl group participates in electrophilic reactions, though reactivity is reduced by electron-withdrawing Cl substituents:

  • Nitration : Requires fuming HNO₃/H₂SO₄ (0–5°C) to introduce nitro groups at the para position relative to existing Cl atoms .

  • Sulfonation : Limited to oleum (20% SO₃) at 150°C, yielding sulfonic acid derivatives .

Reductive Dehalogenation

Catalytic hydrogenation (H₂/Pd-C) selectively removes chlorine atoms:

  • Dichlorobenzyl Group : Cl atoms at positions 2 and 6 are reduced to H, forming a benzyl moiety .

  • Pyridinyl Chlorine : The 3-Cl substituent remains unaffected under mild conditions (25°C, 1 atm H₂).

Coupling Reactions

The compound serves as a substrate in cross-coupling reactions:

  • Suzuki-Miyaura : Pd(PPh₃)₄ facilitates coupling between the pyridinyl bromide (if synthesized) and aryl boronic acids .

  • Buchwald-Hartwig Amination : Introduces amine groups at the pyridinone ring’s C-5 position using Pd₂(dba)₃/XPhos .

Stability Under Thermal and Photolytic Conditions

  • Thermal Degradation : Decomposes above 250°C, releasing HCl and forming polycyclic aromatic byproducts .

  • Photolysis : UV light (254 nm) induces C–O bond cleavage in the ether linkage, with a half-life of 48 hrs in methanol .

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